2-(4-Boronophenyl)-2-methylpropanoic acid
Overview
Description
2-(4-Boronophenyl)-2-methylpropanoic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Boronophenyl)-2-methylpropanoic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group onto the phenyl ring can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron-containing reagent such as bis(pinacolato)diboron.
Coupling Reaction: The borylated phenyl compound is then coupled with a suitable precursor to introduce the methylpropanoic acid moiety. This can be done using a Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a base under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Boronophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Boronophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Boronophenyl)-2-methylpropanoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and drug development. The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methylpropanoic acid moiety but shares the boronic acid functional group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the methylpropanoic acid moiety.
Biphenyl-4,4’-diboronic Acid: Features two boronic acid groups on a biphenyl structure.
Uniqueness: 2-(4-Boronophenyl)-2-methylpropanoic acid is unique due to the presence of both the boronic acid and methylpropanoic acid moieties, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-boronophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMVLOFDQNAZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679424 | |
Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187209-18-2 | |
Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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